3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione
Overview
Description
“3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It’s available for purchase from various chemical suppliers.
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A specific synthesis method for “3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione” is not available in the retrieved data.Scientific Research Applications
Synthesis and Organic Chemistry
- Pyrrolidine-2,5-dione derivatives, including those related to 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione, are extensively studied in organic synthesis and medicinal chemistry. One study highlights the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide, exploring the thermodynamics and kinetics impacting this reaction, which is crucial in understanding the properties and synthesis of these compounds (Yan et al., 2018).
Structural Analysis and Crystallography
- The structure of 3(4-pyridil-methyl)amino-pyrrolidine-2,5-dione, a compound closely related to 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione, has been determined using X-ray crystallography. This research provides insights into the molecular packing and hydrogen bonding networks of succinimide derivatives, which is essential for understanding the physical and chemical properties of these compounds (Argay et al., 1999).
Pharmaceutical Chemistry
- Pyrrolidine-2,5-dione derivatives have been explored for their potential pharmaceutical applications. One study describes the synthesis of 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, showing moderate antibacterial activity against S. aureus and E. coli, indicating the potential of these compounds in developing new antibacterial agents (Angelov et al., 2023).
Bioactivity and Medicinal Applications
- The bioactivity of novel pyrrolidine-2,4-dione derivatives has been investigated. For instance, a study on the synthesis and bioactivity of 1-(substituted phenyl)-3-[α-(alkyloxyimino)benzylidene]pyrrolidine-2,4-dione derivatives revealed inhibitory activity against certain plant species, suggesting potential applications in agriculture and biocontrol (Zheng et al., 2011).
Chemical Properties and Reactions
- Pyrrolidine-2,5-dione and its derivatives are involved in various chemical reactions, contributing to a deeper understanding of their chemical behavior. A study on the reaction between N-Isocyaniminotriphenylphosphorane, aldimines, Meldrum's acid, and water for the synthesis of N-aminopyrrolidine-2,5-diones shows the versatility of these compounds in synthetic chemistry (Adib et al., 2011).
Safety And Hazards
The safety data sheet for a similar compound, “3-(4-FLUORO-PHENYL)-PYRROLIDINE”, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
(3Z)-3-[(4-fluorophenyl)methylidene]pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-3-1-7(2-4-9)5-8-6-10(14)13-11(8)15/h1-5H,6H2,(H,13,14,15)/b8-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRZOVATETYQAU-YVMONPNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)F)C(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C/C2=CC=C(C=C2)F)/C(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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